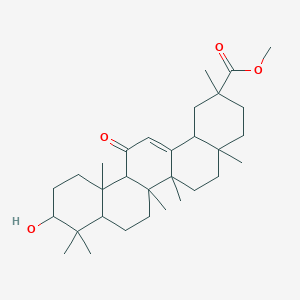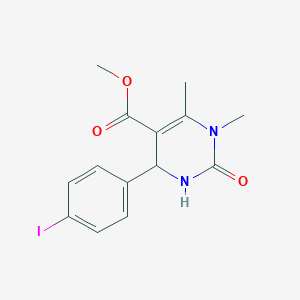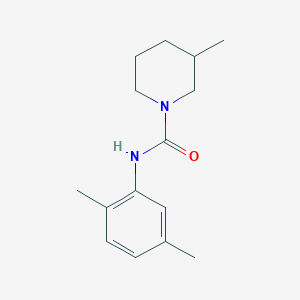![molecular formula C13H21Cl2NO3 B5350517 2-[(3-chloro-4,5-dimethoxybenzyl)amino]-1-butanol hydrochloride](/img/structure/B5350517.png)
2-[(3-chloro-4,5-dimethoxybenzyl)amino]-1-butanol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3-chloro-4,5-dimethoxybenzyl)amino]-1-butanol hydrochloride, also known as AG1478, is an inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase. It has been extensively studied in scientific research for its potential therapeutic applications in cancer treatment.
科学的研究の応用
2-[(3-chloro-4,5-dimethoxybenzyl)amino]-1-butanol hydrochloride has been extensively studied in scientific research for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. This compound has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
作用機序
2-[(3-chloro-4,5-dimethoxybenzyl)amino]-1-butanol hydrochloride inhibits the activity of EGFR tyrosine kinase, which plays a critical role in the growth and proliferation of cancer cells. By inhibiting EGFR tyrosine kinase, this compound prevents the activation of downstream signaling pathways that promote cell growth and survival.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth in animal models. It has also been shown to inhibit angiogenesis (the formation of new blood vessels) in tumors, which is necessary for their growth and survival.
実験室実験の利点と制限
2-[(3-chloro-4,5-dimethoxybenzyl)amino]-1-butanol hydrochloride is a highly specific inhibitor of EGFR tyrosine kinase, which makes it a valuable tool for studying the role of EGFR signaling in cancer and other diseases. However, it has some limitations for lab experiments, including its relatively low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for research on 2-[(3-chloro-4,5-dimethoxybenzyl)amino]-1-butanol hydrochloride. One area of interest is the development of more potent and selective inhibitors of EGFR tyrosine kinase for cancer treatment. Another area of interest is the investigation of the role of EGFR signaling in other diseases, such as Alzheimer's disease and diabetes. Finally, there is a need for further research on the safety and efficacy of this compound in clinical trials for cancer treatment.
合成法
2-[(3-chloro-4,5-dimethoxybenzyl)amino]-1-butanol hydrochloride can be synthesized through a multi-step process starting from 3-chloro-4,5-dimethoxybenzaldehyde. The first step involves the conversion of the aldehyde to an oxime using hydroxylamine hydrochloride. The resulting oxime is then reduced to the corresponding amine using lithium aluminum hydride. The final step involves the reaction of the amine with 1-chloro-2-butanol in the presence of potassium carbonate to yield this compound hydrochloride.
特性
IUPAC Name |
2-[(3-chloro-4,5-dimethoxyphenyl)methylamino]butan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClNO3.ClH/c1-4-10(8-16)15-7-9-5-11(14)13(18-3)12(6-9)17-2;/h5-6,10,15-16H,4,7-8H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIXZAJCYXGHZRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NCC1=CC(=C(C(=C1)Cl)OC)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{2-[3-(trifluoromethyl)phenyl]ethyl}piperidine hydrochloride](/img/structure/B5350435.png)
![1'-[(3-ethylisoxazol-5-yl)methyl]-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5350439.png)
![methyl 2-[5-(3-ethoxy-5-iodo-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5350441.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-3-phenylpropanamide](/img/structure/B5350444.png)

![N-(1-isoxazol-3-ylethyl)-N-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5350461.png)
![3-(benzylthio)-6-(2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5350465.png)

![4-(2,5-dimethylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5350472.png)
![N-[(4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-N,4-dimethyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide](/img/structure/B5350491.png)
![N-{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-6-(1-methyl-1H-imidazol-2-yl)pyridazin-3-amine](/img/structure/B5350504.png)
![ethyl 1-{[1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}-3-piperidinecarboxylate](/img/structure/B5350505.png)
![2-[(4-bromophenyl)sulfonyl]-3-[2-(4-ethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]acrylonitrile](/img/structure/B5350507.png)
